Valeramide, N-(1-adamantyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeramide, N-(1-adamantyl)- is a compound that features an adamantane moiety, which is a polycyclic cage-like structure known for its stability and unique properties. The adamantane structure is often utilized in various chemical and pharmaceutical applications due to its rigidity and ability to enhance the lipophilicity of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Valeramide, N-(1-adamantyl)- can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with valeric acid or its derivatives under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimides to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of Valeramide, N-(1-adamantyl)- often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Valeramide, N-(1-adamantyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated adamantane derivatives
Scientific Research Applications
Valeramide, N-(1-adamantyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Valeramide, N-(1-adamantyl)- involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Valeramide, N-(1-adamantyl)- can be compared with other adamantane derivatives such as amantadine and rimantadine. These compounds share the adamantane core but differ in their functional groups and applications:
Amantadine: Primarily used as an antiviral and antiparkinsonian agent.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
The uniqueness of Valeramide, N-(1-adamantyl)- lies in its specific amide linkage, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
Properties
CAS No. |
3725-89-1 |
---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N-(1-adamantyl)pentanamide |
InChI |
InChI=1S/C15H25NO/c1-2-3-4-14(17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17) |
InChI Key |
KFCIIXFSQAONDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.